molecular formula C20H15N5O4 B2688042 3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941995-47-7

3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2688042
CAS No.: 941995-47-7
M. Wt: 389.371
InChI Key: MBVOLJNFSYUPSU-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazolopyridine derivatives are synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds for different scientific purposes. For instance, the one-pot synthesis of pyrazolo[1,5-a]pyrimidines showcases the method's efficiency, mild reaction conditions, and good yields, emphasizing operational simplicity (Morabia & Naliapara, 2014). Similarly, the synthesis of novel pyrazolopyrimidine analogs indicates their potential in developing systemic fungicides, with certain derivatives displaying high fungicidal activity (Huppatz, 1985).

Medicinal Chemistry Applications

Pyrazolopyridine compounds have been actively researched for their biological and pharmacological properties. The synthesis of bioactive heterocycles from related compounds demonstrates their potential as building blocks for antimicrobial agents, with some derivatives showing potent activity (El-ziaty et al., 2018). Moreover, studies on novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents underline the therapeutic potential of these compounds, with certain derivatives exhibiting significant cytotoxic and anti-inflammatory effects (Rahmouni et al., 2016).

Material Science and Other Applications

In addition to medicinal applications, pyrazolopyridine derivatives have been explored for their utility in material science and as inhibitors of specific enzymes. For example, the development of pyrazolo[4,3-c]pyridine derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors highlights their potential in addressing antibiotic resistance and treating tuberculosis (Samala et al., 2013).

Properties

IUPAC Name

3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c1-12-17-18(26)16(20(27)22-13-6-5-9-15(10-13)25(28)29)11-21-19(17)24(23-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVOLJNFSYUPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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